molecular formula C18H19NO4 B2970394 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate CAS No. 1327606-34-7

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate

Cat. No. B2970394
CAS RN: 1327606-34-7
M. Wt: 313.353
InChI Key: PFRZSBDFUWHYLJ-UHFFFAOYSA-N
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Description

“2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a chemical compound with the CAS Number: 1457-85-8 . Its molecular weight is 193.2 . The IUPAC name for this compound is ethyl anilino (oxo)acetate .


Molecular Structure Analysis

The molecular formula of “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is C10H11NO3 . The InChI Code for this compound is 1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of complex molecules through reactions involving ethyl 2-arylamino-2-oxo-acetates, which are structurally related to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate." For example, ethyl 2-arylamino-2-oxo-acetates undergo reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with good yields. These reactions showcase the compound's utility in synthesizing heterocyclic compounds, which are significant in the development of pharmaceuticals and materials with unique properties (I. Yavari, M. Aghazadeh, & M. Tafazzoli, 2002; I. Yavari, F. Nasiri, & H. Djahaniani, 2005).

Molecular Structure Analysis

Detailed molecular structure analyses have been conducted on compounds structurally similar to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate," providing insights into their chemical behavior and interactions. Studies involving crystal structure and Hirshfeld surface analysis reveal intricate details about molecular arrangements and potential for forming weak hydrogen bonds and π–π interactions, which are crucial for designing molecular materials with desired physical and chemical properties (Yassir Filali Baba et al., 2019).

Antimicrobial Activities

Research into related chemical structures has explored their potential antimicrobial activities, indicating the utility of these compounds in developing new antimicrobial agents. For instance, the synthesis of thiazoles and their derivatives has been investigated for their in vitro antimicrobial activities against various bacterial and fungal strains, highlighting the role of these compounds in medicinal chemistry and drug development (Wagnat W. Wardkhan et al., 2008).

Memory Enhancement Potential

Additionally, compounds synthesized from 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate have been studied for their effects on memory enhancement in mice, suggesting potential applications in treating memory-related disorders. This research underscores the importance of these compounds in neuropharmacology and the development of cognitive enhancers (Li Ming-zhu, 2010).

Safety and Hazards

This compound has several hazard statements associated with it: H302, H319, H372, and H410 . These indicate that it is harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The precautionary statements associated with this compound are P260, P264, P273, P301+P312, P305+P351+P338, and P314 .

properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRZSBDFUWHYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate

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